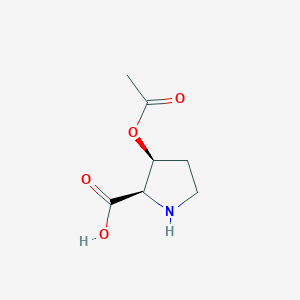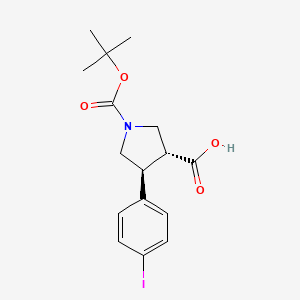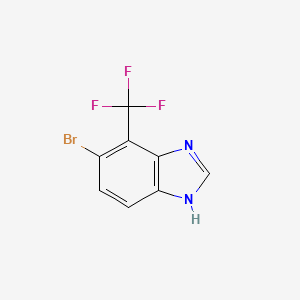
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring system. It contains an ethyl ester group (C2H5COO-) and substituents at positions 4 and 2 of the pyrrole ring. This compound is of interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:
Condensation Reaction:
Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.
化学反応の分析
Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:
Oxidation: Oxidation of the pyrrole ring or the alkyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.
Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to carboxylic acids or other oxidized derivatives.
- Reduction could yield the corresponding alcohol.
- Substitution reactions may introduce different alkyl or aryl groups.
科学的研究の応用
Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.
Materials Science: Exploring its use in organic electronics or sensors.
Natural Product Synthesis: As a building block for more complex molecules.
作用機序
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |
InChIキー |
PLQOBRLVLOVTJE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CNC(=C1C(=O)OCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)



